molecular formula C25H22N2O4S B2610825 (3E)-3-{[(4-acetylphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide CAS No. 893311-65-4

(3E)-3-{[(4-acetylphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide

Cat. No.: B2610825
CAS No.: 893311-65-4
M. Wt: 446.52
InChI Key: XLCLHCJRGANLNI-BUVRLJJBSA-N
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Description

(3E)-3-{[(4-acetylphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide is a useful research compound. Its molecular formula is C25H22N2O4S and its molecular weight is 446.52. The purity is usually 95%.
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Scientific Research Applications

  • Synthetic Methods and Derivatives : Research has explored synthetic methods and the creation of various derivatives of related compounds. For instance, one study discussed the synthesis of 2-amino-3-R-4-aryl-6-ethyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine 5,5-dioxides through a three-component interaction involving a compound similar to the one you're interested in (Lega, Gorobets, Chernykh, Shishkina, & Shemchuk, 2016).

  • Chemical Properties and Reactions : Another aspect of research focuses on the chemical properties and reactions of these compounds. For example, the study by Bates and Li (2002) discussed the stannous chloride-mediated reductive cyclization-rearrangement of nitroarenyl ketones, which are related to the compound , highlighting their potential in chemical synthesis processes (Bates & Li, 2002).

  • Structural Analysis : Research also includes the structural analysis of similar compounds. A study by Fun et al. (2009) examined the structure of a related compound, providing insights into its molecular configuration (Fun, Jebas, Sujith, & Kalluraya, 2009).

  • Application in Material Science : In the field of material science, some research has been conducted on the application of related compounds. For example, the study by Cui et al. (2015) discussed the synthesis of benzimidazole-linked porous polymers using building blocks that are structurally similar to the compound , highlighting their potential in gas storage and separation applications (Cui, Zhao, Wang, & Han, 2015).

  • Catalysis and Organic Synthesis : The compound and its derivatives have been explored in catalysis and organic synthesis. Inokuma et al. (2011) developed hydrogen-bond donor catalysts based on structures similar to the compound, demonstrating their efficacy in enantioselective synthesis (Inokuma, Furukawa, Uno, Suzuki, Yoshida, Yano, Matsuzaki, & Takemoto, 2011).

Properties

IUPAC Name

(3E)-3-[(4-acetylanilino)methylidene]-1-[(4-methylphenyl)methyl]-2,2-dioxo-2λ6,1-benzothiazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O4S/c1-17-7-9-19(10-8-17)16-27-23-6-4-3-5-22(23)25(29)24(32(27,30)31)15-26-21-13-11-20(12-14-21)18(2)28/h3-15,26H,16H2,1-2H3/b24-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLCLHCJRGANLNI-BUVRLJJBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)C(=CNC4=CC=C(C=C4)C(=O)C)S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)/C(=C\NC4=CC=C(C=C4)C(=O)C)/S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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